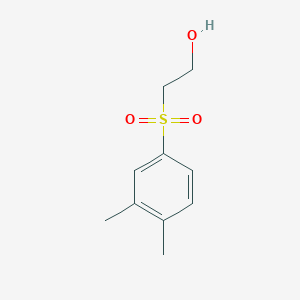
3,4-Dimethylphenylsulfonylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylphenylsulfonylethanol, also known as DMPSE, is a chemical compound that has been used in scientific research for various purposes. This compound is a sulfonamide derivative that has been found to have potential applications in the field of medicinal chemistry. The synthesis of DMPSE is relatively simple, and it can be readily prepared using a few common laboratory reagents.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylphenylsulfonylethanol is not well understood. It is believed that 3,4-Dimethylphenylsulfonylethanol may act as an inhibitor of certain enzymes or proteins in the body. Studies have shown that 3,4-Dimethylphenylsulfonylethanol can inhibit the growth of cancer cells in vitro, suggesting that it may have potential anticancer properties.
Biochemical and Physiological Effects
3,4-Dimethylphenylsulfonylethanol has been found to have various biochemical and physiological effects. Studies have shown that 3,4-Dimethylphenylsulfonylethanol can inhibit the activity of some enzymes in the body, such as carbonic anhydrase. 3,4-Dimethylphenylsulfonylethanol has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethylphenylsulfonylethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and yields a high purity product. 3,4-Dimethylphenylsulfonylethanol is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 3,4-Dimethylphenylsulfonylethanol has some limitations as well. It is not soluble in water and requires the use of organic solvents for most applications. Additionally, the mechanism of action of 3,4-Dimethylphenylsulfonylethanol is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 3,4-Dimethylphenylsulfonylethanol. One area of research is the synthesis of novel sulfonamide derivatives using 3,4-Dimethylphenylsulfonylethanol as a building block. These compounds could have potential applications in medicinal chemistry, particularly as antibacterial or anticancer agents. Another area of research is the elucidation of the mechanism of action of 3,4-Dimethylphenylsulfonylethanol. Understanding how 3,4-Dimethylphenylsulfonylethanol interacts with enzymes or proteins in the body could lead to the development of new drugs or therapies. Finally, the development of new methods for the synthesis of 3,4-Dimethylphenylsulfonylethanol or its derivatives could improve the efficiency and yield of the process.
Métodos De Síntesis
The synthesis of 3,4-Dimethylphenylsulfonylethanol involves the reaction of 3,4-dimethylphenylsulfonyl chloride with ethanolamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3,4-Dimethylphenylsulfonylethanol. The overall reaction can be represented as follows:
3,4-dimethylphenylsulfonyl chloride + ethanolamine → 3,4-Dimethylphenylsulfonylethanol + HCl
The reaction can be carried out under mild conditions and yields a high purity product. The product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3,4-Dimethylphenylsulfonylethanol has been used in various scientific research applications. One of the primary applications of 3,4-Dimethylphenylsulfonylethanol is as a building block for the synthesis of sulfonamide-based compounds. Sulfonamides are a class of compounds that have been used as antibacterial agents for many years. 3,4-Dimethylphenylsulfonylethanol can be used as a starting material for the synthesis of various sulfonamide derivatives that have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZUETXZTXNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenylsulfonylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)
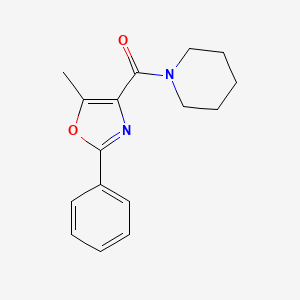
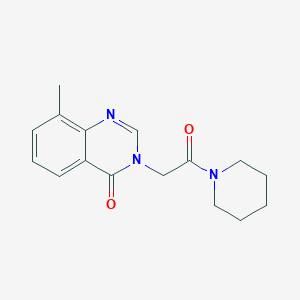
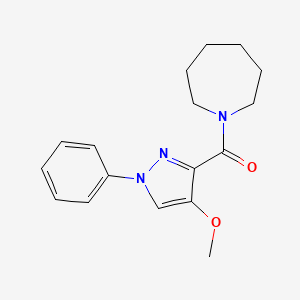
![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)
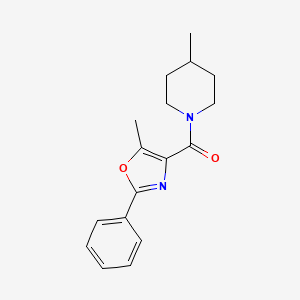
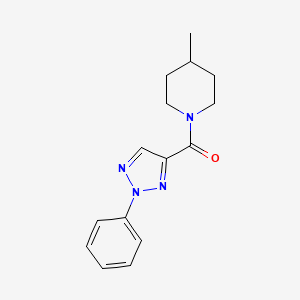
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)
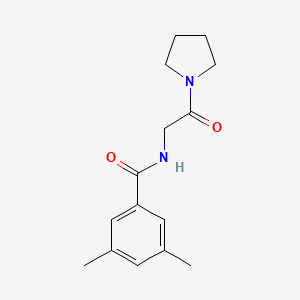
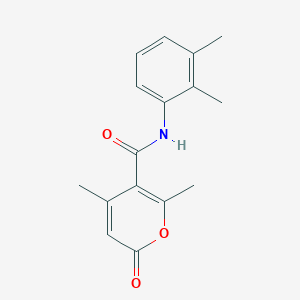
![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)
![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)